フォルシチン

概要

説明

フィリリンは、中国の伝統的な薬用植物であるレンギョウ (Forsythia suspensa (Thunb.) Vahl (モクセイ科)) から抽出されるリグナン配糖体です。 主に根、茎、葉、果実に含まれ、中でも葉に最も多く含まれています 。 フィリリンは、抗炎症、抗肥満、抗腫瘍効果など、さまざまな薬理作用を持つことが知られています .

科学的研究の応用

Phillyrin has a wide range of scientific research applications:

Biology: It has shown inhibitory effects on lipid accumulation induced by high glucose in Hep G2 cell lines.

Medicine: Phillyrin exhibits anti-inflammatory, anti-tumor, and cardioprotective properties.

作用機序

フィリリンは、さまざまな分子標的と経路を通じてその効果を発揮します。 例えば、脂質分解に関与する主要な酵素である脂肪トリグリセリドリパーゼを、酵素の活性部位の特定のアミノ酸と相互作用することで阻害します 。 さらに、フィリリンは、抗炎症効果に役割を果たす、JAK2/STAT3 シグナル伝達経路を活性化します .

類似化合物の比較

フィリリンは、その多様な薬理作用のために、リグナン配糖体のなかでもユニークな存在です。類似の化合物には、次のものがあります。

レンギョウシド: レンギョウから抽出される別のリグナン配糖体で、抗炎症作用と抗酸化作用が似ています。

アルクチン: ゴボウ (Arctium lappa) に含まれるリグナン配糖体で、抗腫瘍作用と抗炎症作用があります。

マタイレシノール: さまざまな植物に含まれるリグナンで、抗酸化作用と抗がん作用があります。

生化学分析

Biochemical Properties

Forsythin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Forsythin has been shown to inhibit the activity of lipopolysaccharide-induced nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages . Additionally, Forsythin interacts with signaling molecules such as JAK-STATs and p38 MAPKs, modulating their phosphorylation and activity . These interactions highlight Forsythin’s potential as an anti-inflammatory agent.

Cellular Effects

Forsythin exerts significant effects on various types of cells and cellular processes. In macrophages, Forsythin inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . It also reduces the accumulation of reactive oxygen species (ROS), demonstrating its antioxidant properties . Forsythin influences cell signaling pathways, including the JAK-STAT and p38 MAPK pathways, leading to altered gene expression and reduced inflammation . Furthermore, Forsythin has been shown to modulate cellular metabolism by affecting the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of Forsythin involves its interaction with key signaling pathways and biomolecules. Forsythin inhibits the activation of JAK-STATs and p38 MAPKs, which are critical for the production of pro-inflammatory cytokines and mediators . By suppressing these pathways, Forsythin reduces the expression of iNOS and COX-2, leading to decreased levels of NO and PGE2 . Additionally, Forsythin acts as an antioxidant by reducing ROS production . These molecular interactions underscore Forsythin’s potential as a therapeutic agent for inflammatory and oxidative stress-related conditions.

Temporal Effects in Laboratory Settings

Forsythin’s effects in laboratory settings have been studied over various time frames. In pharmacokinetic studies, Forsythin was found to be well-absorbed and extensively metabolized in healthy subjects . The compound reached a steady state within three days of multiple-dose administration, and its primary metabolites were identified as aglycone M1, M1 sulfate (M2), and M1 glucuronide (M7) . Forsythin’s stability and degradation over time have also been evaluated, with findings indicating that it remains stable under laboratory conditions . Long-term studies have shown that Forsythin maintains its anti-inflammatory and antioxidant effects over extended periods .

Dosage Effects in Animal Models

The effects of Forsythin vary with different dosages in animal models. In preclinical studies, Forsythin demonstrated antiviral, antipyretic, and anti-inflammatory effects at doses ranging from 6.75 to 27 mg/kg . The compound showed good antiviral activity at a dose range of 16 to 26 mg/kg . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . These findings suggest that Forsythin has a favorable safety profile within the effective dose range.

Metabolic Pathways

Forsythin undergoes extensive metabolism in the body, primarily through hydrolysis and sulfation . The initial metabolic pathway involves the hydrolysis of Forsythin to form aglycone M1, which is further sulfated to produce M1 sulfate (M2) and glucuronidated to form M1 glucuronide (M7) . Sulfation is the predominant metabolic pathway, with M2 being the major metabolite . The enzymes involved in these processes include sulfotransferase 1A1 and UDP-glucuronosyltransferase 1A8 . These metabolic pathways highlight the complex biotransformation of Forsythin in the body.

Transport and Distribution

Forsythin is transported and distributed within cells and tissues through various mechanisms. The compound is well-absorbed after oral administration and is extensively metabolized . Forsythin and its metabolites are primarily excreted in the urine, with M2 accounting for the majority of the excreted dose . The transport of Forsythin involves specific transporters, such as organic anion transporter 3, which facilitates the renal excretion of M2 . These findings provide insights into the pharmacokinetics and distribution of Forsythin in the body.

Subcellular Localization

The subcellular localization of Forsythin has been studied to understand its activity and function within cells. Forsythin has been shown to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization in the nucleus suggests its potential role in modulating gene expression and transcriptional activity . Additionally, Forsythin’s presence in the cytoplasm indicates its involvement in cytoplasmic signaling pathways and metabolic processes . These findings highlight the multifaceted role of Forsythin within cells.

準備方法

フィリリンは、レンギョウの葉から緑色で迅速な方法を用いて調製することができ、93%を超える純度を達成することができます 。 水溶性を向上させるために、フィリリンをシクロデキストリンと複合化することができます。 この調製方法は、フィリリンとヒドロキシプロピル-β-シクロデキストリン、ジメチル-β-シクロデキストリン、β-シクロデキストリンなどのさまざまなシクロデキストリンを、1:1の化学量論比で混合することを含みます 。 この方法は、フィリリンの水溶性と抗酸化能を大幅に向上させます .

化学反応の分析

フィリリンは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬と条件は次のとおりです。

酸化: フィリリンは、過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを用いて行うことができます。

置換: 置換反応は、水酸化物イオンやアミンなどの求核剤を伴うことがよくあります。

これらの反応で生成される主要な生成物は、使用する特定の条件と試薬によって異なります。例えば、フィリリンの酸化は、対応するキノン類の生成につながる可能性があり、一方、還元はアルコール誘導体の生成につながる可能性があります。

科学研究への応用

フィリリンは、さまざまな科学研究に応用されています。

化学: フィリリンは、中国薬典におけるレンギョウの品質評価における基準化合物として使用されています.

生物学: Hep G2 細胞株において、高グルコースによって誘導される脂質蓄積に対して阻害効果を示しています.

医学: フィリリンは、抗炎症、抗腫瘍、および心保護作用を示します。

産業: フィリリン-シクロデキストリン複合体の水溶性と抗酸化能が向上したことから、機能性食品産業における利用に適しています.

類似化合物との比較

Phillyrin is unique among lignan glycosides due to its diverse pharmacological properties. Similar compounds include:

Forsythiaside: Another lignan glycoside from Forsythia suspensa with similar anti-inflammatory and antioxidant properties.

Arctiin: A lignan glycoside found in Arctium lappa with anti-tumor and anti-inflammatory effects.

Matairesinol: A lignan found in various plants with antioxidant and anti-cancer properties.

Phillyrin stands out due to its high effectiveness and low toxicity, making it a promising candidate for various therapeutic applications .

特性

IUPAC Name |

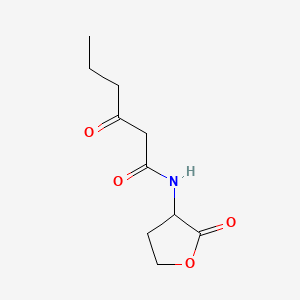

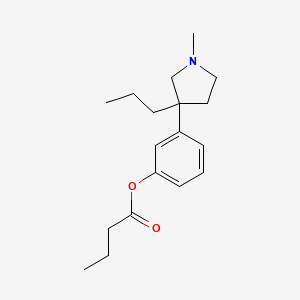

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O11/c1-32-17-6-4-13(8-19(17)33-2)25-15-11-36-26(16(15)12-35-25)14-5-7-18(20(9-14)34-3)37-27-24(31)23(30)22(29)21(10-28)38-27/h4-9,15-16,21-31H,10-12H2,1-3H3/t15-,16-,21+,22+,23-,24+,25-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFCKOBAHMGTMW-LGQRSHAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197589 | |

| Record name | Phillyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-41-2 | |

| Record name | Phillyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phillyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phillyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHILLYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE9P4964MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。